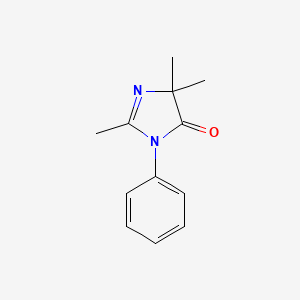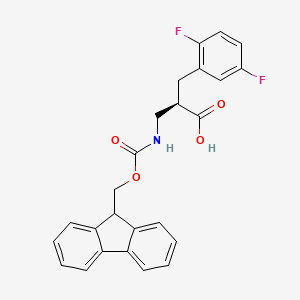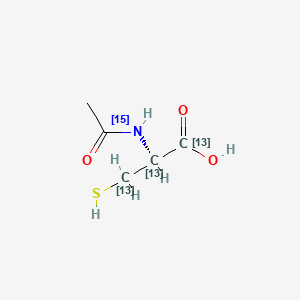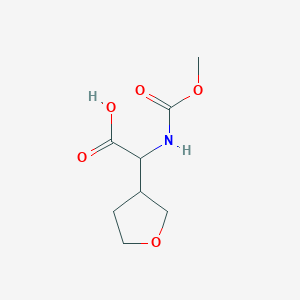
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid is an organic compound that features both a tetrahydrofuran ring and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid typically involves the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Formation of the amino group: This can be done through amination reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates.
Major Products
Oxidation products: Lactones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Functionalized derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme studies: The compound can be used to study enzyme-substrate interactions.
Metabolic research: It may be involved in metabolic pathway studies.
Medicine
Drug development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Biomarker research: It may serve as a biomarker in certain biological studies.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-2-yl)acetic acid: Similar structure but with a different position of the tetrahydrofuran ring.
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-4-yl)acetic acid: Another positional isomer.
2-((Methoxycarbonyl)amino)-2-(tetrahydropyran-3-yl)acetic acid: Similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The unique combination of the tetrahydrofuran ring and the methoxycarbonyl group in 2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid imparts specific chemical properties that may not be present in its analogs
Propriétés
Formule moléculaire |
C8H13NO5 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-(methoxycarbonylamino)-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C8H13NO5/c1-13-8(12)9-6(7(10)11)5-2-3-14-4-5/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11) |
Clé InChI |
ZMSOERRUXVLDRI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(C1CCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


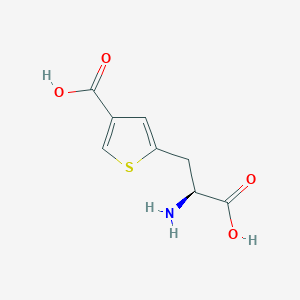
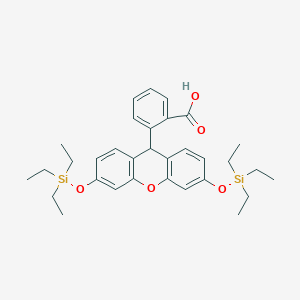
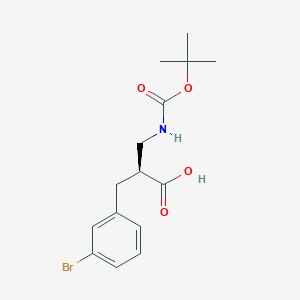
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
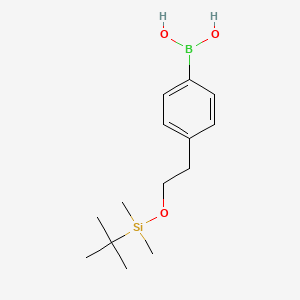
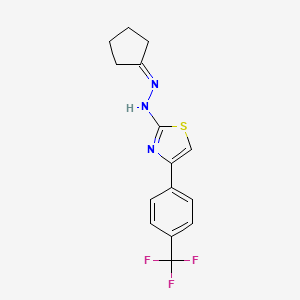
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
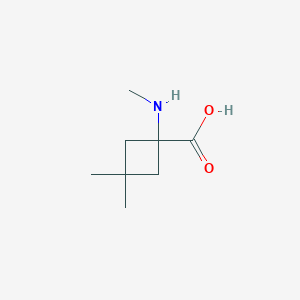
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
